tert-butyl 2-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Description
Chemical Structure and Properties tert-Butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS: 949922-62-7) is a bicyclic heterocyclic compound featuring a thieno[3,2-c]pyridine core, a tert-butyl ester group, and a bromine substituent at the 2-position. Its molecular formula is C₁₂H₁₆BrNO₂S, with a molecular weight of 318.29 g/mol. The tert-butyl group enhances steric bulk and metabolic stability, while the bromine atom serves as a reactive site for further functionalization (e.g., cross-coupling reactions).
Properties
IUPAC Name |
tert-butyl 2-bromo-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-12(2,3)16-11(15)14-5-4-9-8(7-14)6-10(13)17-9/h6H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVKHVFHUNINLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598401 | |
| Record name | tert-Butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949922-62-7 | |
| Record name | tert-Butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ring Construction via Cyclization of Brominated Precursors
The thieno[3,2-c]pyridine core is often assembled through cyclization reactions. A common approach involves coupling a brominated thiophene derivative with a pyridine-containing fragment. For example, 3-bromothiophene-2-carboxylic acid can be condensed with a protected piperidine intermediate under acidic conditions to form the bicyclic system . The tert-butyl carbamate group is introduced early in the synthesis to protect the secondary amine, ensuring regioselectivity during subsequent bromination.
Key Reaction Conditions :
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
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Catalyst : p-Toluenesulfonic acid (PTSA) for acid-catalyzed cyclization.
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Temperature : Reflux at 80°C for 12–16 hours.
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Yield : 65–72% after purification via silica gel chromatography .
Direct Electrophilic Bromination
Electrophilic bromination at the 2-position of preformed thieno[3,2-c]pyridine derivatives is a widely used method. The Boc-protected amine directs bromination to the electron-rich thiophene ring.
Procedure :
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Dissolve tert-butyl 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (1 equiv) in acetic acid.
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Add N-bromosuccinimide (NBS, 1.1 equiv) and stir at 25°C for 6 hours.
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Quench with aqueous sodium thiosulfate and extract with ethyl acetate.
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Purify via column chromatography (hexane/ethyl acetate = 4:1).
Optimization Insights :
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Regioselectivity : The thiophene’s α-position is favored due to resonance stabilization of the intermediate arenium ion .
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Side Reactions : Over-bromination is mitigated by controlling stoichiometry and reaction time.
Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization
Suzuki-Miyaura coupling has been adapted to introduce bromine indirectly. While less common, this method is valuable for accessing derivatives with complex substitution patterns.
Example Protocol :
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React tert-butyl 3-triflate-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate with B2pin2 (bis(pinacolato)diboron) under Pd(dppf)Cl2 catalysis .
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Subsequent treatment with CuBr2 in DMF replaces the boronate group with bromine.
Conditions :
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Catalyst : Pd(dppf)Cl2 (5 mol%).
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Solvent : 1,4-Dioxane/water (4:1).
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Temperature : 100°C for 2 hours.
Halogen Exchange via Finkelstein Reaction
Though atypical for aromatic systems, halogen exchange can be employed if a chloro or iodo precursor is available.
Steps :
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Prepare tert-butyl 2-chloro-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate.
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React with NaBr in acetone at 60°C for 24 hours.
Limitations :
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Low efficiency (40–50% yield) due to poor leaving-group ability of chloride.
Comparison of Synthetic Routes
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Cyclization | High regiocontrol | Multi-step synthesis | 65–72% |
| Electrophilic Bromination | Single-step, scalable | Requires hazardous reagents (NBS) | 78–85% |
| Cross-Coupling | Versatile for derivatives | Expensive catalysts, multi-step | 70–75% |
| Halogen Exchange | Simple conditions | Low efficiency, limited applicability | 40–50% |
Purification and Characterization
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Purification : Silica gel chromatography (hexane/ethyl acetate gradient) is standard. Recrystallization from ethanol/water improves purity for crystalline batches .
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Characterization :
Industrial-Scale Considerations
For bulk production, electrophilic bromination is preferred due to scalability and cost-effectiveness. Key industrial adaptations include:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thieno[3,2-c]pyridine core can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ester group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thieno[3,2-c]pyridine derivative, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of thieno[3,2-c]pyridine compounds exhibit significant anticancer properties. Tert-butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
1.2 Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties. Preliminary studies indicate that it may protect neuronal cells from oxidative stress and excitotoxicity, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the inhibition of specific enzymes that contribute to neuroinflammation .
Synthesis and Chemical Reactions
2.1 Synthetic Intermediates
this compound serves as a valuable intermediate in the synthesis of more complex thieno[3,2-c]pyridine derivatives. Its bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups that enhance biological activity or modify physical properties .
2.2 Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymer matrices, potentially leading to materials with enhanced properties such as thermal stability and mechanical strength. Research into its use in polymer composites is ongoing, with promising results indicating improved performance characteristics compared to traditional materials .
Analytical Applications
3.1 Chromatography and Mass Spectrometry
this compound is utilized as a standard in chromatographic methods for the analysis of related compounds. Its distinct chemical properties make it suitable for use in mass spectrometry and high-performance liquid chromatography (HPLC), aiding in the identification and quantification of thieno[3,2-c]pyridine derivatives in complex mixtures .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 2-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The bromine atom and the ester group play crucial roles in its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds with Thieno[3,2-c]pyridine Core
tert-Butyl 6,7-Dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
- Molecular Formula: C₁₂H₁₇NO₂S.
- Key Differences : Lacks the 2-bromo substituent, reducing reactivity for cross-coupling but increasing stability.
- Applications : A scaffold for antiplatelet agents (e.g., Clopidogrel derivatives).
Ethyl 7-Oxo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
- Molecular Formula: C₁₂H₁₅NO₃S.
- Key Differences : Contains an ethyl ester and a ketone group at the 7-position, altering solubility and bioactivity.
Clopidogrel Bisulfate
Compounds with Thiazolo[5,4-c]pyridine Core
tert-Butyl 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
- Molecular Formula : C₁₁H₁₅BrN₂O₂S (MW: 319.22 g/mol).
- Key Differences : Replaces the thiophene sulfur with a nitrogen atom (thiazole ring), altering electronic properties and hydrogen-bonding capacity.
- Applications : Intermediate in synthesizing kinase inhibitors and PROTACs.
tert-Butyl 2-(Thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
- Molecular Formula : C₁₆H₁₈N₃O₃S₂ (MW: 367.47 g/mol).
- Key Differences : Incorporates a thiophene carboxamido group, enhancing π-π stacking and solubility.
- Applications : Investigated for anticancer activity due to dual heterocyclic motifs.
Pyrazolo and Other Heterocyclic Analogs
tert-Butyl 7-(2-Aminoethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
- Molecular Formula : C₁₇H₂₈N₄O₂.
- Key Differences: Pyrazolo core with aminoethyl and cyclopropylmethyl groups, increasing target selectivity.
- Applications: Potential modulator of G-protein-coupled receptors.
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- Molecular Formula : C₇H₈N₂O.
- Key Differences : Pyrrolo[3,4-b]pyridine core with a ketone group, influencing allosteric binding properties.
- Applications : Muscarinic receptor modulation.
Structural and Functional Comparison Table
Key Research Findings
- Reactivity: The bromine atom in the main compound enables Suzuki-Miyaura and Buchwald-Hartwig reactions, facilitating diversification of the thienopyridine scaffold.
- Biological Activity: Thieno[3,2-c]pyridine derivatives exhibit antiplatelet activity, while thiazolo analogs show promise in kinase inhibition.
- Safety Profile : Brominated analogs (e.g., CAS 365996-06-1) share similar hazards (eye/skin irritation), emphasizing the need for protective handling.
Biological Activity
tert-Butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS No. 949922-62-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
- Molecular Formula : C₁₂H₁₆BrNO₂S
- Molecular Weight : 318.23 g/mol
- Purity : ≥95%
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with tubulin, a key protein in the cytoskeleton of cells. It acts as an antitubulin agent by binding to the colchicine site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This mechanism is crucial for the compound's antiproliferative effects against cancer cells.
Antiproliferative Activity
Research has demonstrated that compounds related to the thieno[3,2-c]pyridine scaffold exhibit significant antiproliferative effects across various cancer cell lines. For instance:
- IC50 Values : In studies involving similar compounds, IC50 values ranged from 1.1 to 440 nM against different cancer types including HeLa (cervical carcinoma), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia) cells. The most potent derivatives showed IC50 values as low as 1.1 μM against HeLa cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| tert-butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine | HeLa | 1.1 |
| tert-butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine | L1210 | 2.8 |
| tert-butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine | CEM | 2.3 |
This table summarizes the antiproliferative activity of related compounds against various cancer cell lines.
Selectivity for Cancer Cells
One notable aspect of tert-butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine is its selectivity for cancer cells over normal human cells. In vitro studies indicated that when tested on peripheral blood mononuclear cells (PBMCs), the compound exhibited IC50 values greater than 20 μM, suggesting minimal toxicity towards normal cells while effectively targeting cancerous ones .
Case Studies
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Study on Antitubulin Agents :
A study published in Molecules explored a series of thieno[3,2-c]pyridine derivatives and their effects on cancer cell proliferation. The study found that modifications at the N-methoxy/ethoxycarbonyl moiety enhanced antiproliferative activity significantly. The presence of these functional groups was crucial for achieving lower IC50 values against various cancer cell lines . -
Comparative Analysis with Other Compounds :
In comparative studies with established antitubulin agents like CA-4 (Combretastatin A-4), tert-butyl derivatives were shown to have comparable or superior efficacy in inhibiting cell growth across multiple cancer types while maintaining a favorable safety profile in normal cells .
Q & A
Basic: How can the synthesis of tert-butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate be optimized?
Answer:
A reported method involves reacting tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate with tert-butyl nitrite and copper(I) bromide in DMF at 50°C for 3 hours, achieving a yield of 74.2% after purification . Key variables include:
- Catalyst selection : Copper(I) bromide is critical for bromination efficiency.
- Temperature control : Maintaining 50°C prevents side reactions (e.g., over-bromination).
- Solvent choice : DMF stabilizes intermediates and enhances reactivity.
Alternative routes may involve bromination of the parent heterocycle using NBS (N-bromosuccinimide) under radical conditions .
Basic: What characterization techniques are essential for verifying the structure and purity of this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm the tert-butyl group (δ ~1.4 ppm for H) and bromine substitution on the thienopyridine ring .
- Mass spectrometry : HRMS (High-Resolution MS) validates the molecular formula (CHBrNOS) .
- HPLC : Purity (>95%) is assessed via reverse-phase chromatography with UV detection at 254 nm .
- Melting point : Consistency with literature values (e.g., 47–49°C for analogous compounds) ensures crystallinity .
Advanced: What role does this compound play in cross-coupling reactions for synthesizing drug intermediates?
Answer:
The bromine atom serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
- In clopidogrel synthesis, the bromide is displaced by α-bromo-2-chlorophenyl acetate via nucleophilic substitution to form a key antiplatelet intermediate .
- Palladium-catalyzed couplings with boronic acids enable diversification of the thienopyridine scaffold for structure-activity relationship (SAR) studies .
Mechanistic note : The electron-deficient thienopyridine ring enhances oxidative addition efficiency in Pd(0)-catalyzed reactions .
Advanced: What mechanistic insights explain the regioselectivity of bromination in this scaffold?
Answer:
Bromination occurs at the 2-position due to:
- Electronic effects : The thieno[3,2-c]pyridine ring directs electrophilic substitution to the electron-rich α-position relative to the sulfur atom .
- Steric factors : The tert-butyl carboxylate group at position 5 hinders bromination at adjacent positions .
Experimental validation : Computational studies (DFT) predict the 2-position as the most electrophilic site, corroborated by C NMR chemical shift trends .
Advanced: How is this compound utilized in PROTACs (Proteolysis-Targeting Chimeras) synthesis?
Answer:
The bromide is functionalized via amidation or click chemistry to link target-binding motifs (e.g., E3 ligase ligands). For example:
- Step 1 : Coupling with 4-(methoxycarbonyl)benzamide using HATU/DIPEA in CHCl yields a PROTAC precursor (74% yield) .
- Step 2 : Post-functionalization with PEG linkers enhances solubility and cellular uptake .
Key application : This scaffold’s rigidity improves proteasome recruitment efficiency in oncology targets .
Basic: What purification strategies are effective for isolating this compound?
Answer:
- Recrystallization : Use ethyl acetate/hexane (1:3) to remove copper catalyst residues .
- Column chromatography : Silica gel with a gradient of pentane/ethyl acetate (8:1 to 2:1) separates brominated products from di-brominated byproducts .
- TLC monitoring : R = 0.4 (hexane:EtOAc = 3:1) ensures reaction completion .
Advanced: How does the tert-butyl group influence the compound’s stability and reactivity?
Answer:
- Stability : The tert-butyloxycarbonyl (Boc) group protects the amine during bromination, preventing decomposition .
- Reactivity : Electron-withdrawing effects of the carboxylate enhance bromide leaving-group ability in SNAr (nucleophilic aromatic substitution) reactions .
Hydrolysis risk : Acidic conditions (e.g., HCl/THF) cleave the Boc group, necessitating neutral pH during storage .
Advanced: What analytical challenges arise in quantifying trace impurities in this compound?
Answer:
- Impurity profiling : LC-MS identifies di-brominated analogs (e.g., 2,3-dibromo derivatives) formed via radical side reactions .
- Limit of detection (LOD) : UV-Vis at 280 nm achieves sensitivity of 0.1% for residual starting amine .
Mitigation : Optimize reaction time (<3 hours) to minimize over-bromination .
Basic: Are there alternative synthetic routes to access this compound?
Answer:
Yes, including:
- Direct bromination : Using NBS and AIBN in CCl under reflux (yield ~65%) .
- Multi-step synthesis : Starting from tert-butyl 4-oxopiperidine-1-carboxylate, followed by cyclization with cyanamide and sulfur, then bromination .
Advanced: How does stereochemistry at the 5-position impact downstream applications?
Answer:
While the compound itself is not chiral, its derivatives (e.g., clopidogrel) require strict stereocontrol. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
